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Compound of Interest

Compound Name: Allyl salicylate

Cat. No.: B080981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the safety and toxicological profile

of allyl salicylate. It is intended for an audience of researchers, scientists, and professionals

involved in drug development and chemical safety assessment. This document consolidates

available quantitative toxicity data, details standard experimental protocols for key toxicological

endpoints, and presents visual representations of relevant biological pathways and

experimental workflows. The information is structured to facilitate easy access and comparison,

adhering to rigorous scientific standards. While comprehensive data for allyl salicylate is not

publicly available for all endpoints, this guide leverages data on structurally related salicylates

and established OECD guidelines to provide a thorough assessment framework.

Chemical and Physical Properties
Chemical Name: Allyl 2-hydroxybenzoate

Synonyms: Allyl salicylate; 2-Hydroxybenzoic acid, 2-propen-1-yl ester

CAS Number: 10484-09-0

Molecular Formula: C₁₀H₁₀O₃

Molecular Weight: 178.18 g/mol
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Appearance: Liquid with a fruity, wintergreen-like odor.[1]

Toxicological Data Summary
The following tables summarize the available quantitative toxicological data for allyl salicylate
and related salicylates.

Table 2.1: Acute Toxicity
Endpoint Species Route Value Reference

LD₅₀ Rat Oral > 5000 mg/kg [2]

LD₅₀ Rat Oral 1520 mg/kg [3]

LD₅₀ Mouse Intraperitoneal 200 mg/kg [2]

LD₅₀ Rabbit Dermal
Data not

available

LC₅₀ Rat Inhalation
Data not

available

Note: Conflicting oral LD₅₀ data exists in the literature, which may be due to differences in

study protocols or purity of the test substance.

Table 2.2: Dermal and Ocular Irritation
Endpoint Species Method Result Reference

Skin Irritation Human Patch Test
Non-irritating at

4% in petrolatum
[2]

Skin Irritation Rabbit OECD 404
Data not

available

Eye Irritation Rabbit OECD 405
Data not

available

Table 2.3: Sensitization
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Endpoint Species Method Result Reference

Skin

Sensitization
Mouse

LLNA (OECD

429)

Data not

available

Table 2.4: Genotoxicity
Endpoint System Method Result Reference

Gene Mutation S. typhimurium
Ames Test

(OECD 471)

Data not

available

Chromosomal

Aberrations
Mammalian Cells

In Vitro Assay

(OECD 473)

Data not

available

Table 2.5: Carcinogenicity
Species Route Method Result Reference

Rat Oral 2-Year Bioassay
Data not

available

Mouse Oral 2-Year Bioassay
Data not

available

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Specific toxicokinetic studies for allyl salicylate are not readily available in public literature.

However, based on the general behavior of salicylate esters, the following can be inferred:

Absorption: Allyl salicylate can be absorbed through the skin and the gastrointestinal tract.

[4] Dermal absorption is influenced by the vehicle and any damage to the skin.[4]

Distribution: Once absorbed, salicylates are distributed throughout the body.[5]

Metabolism: It is anticipated that allyl salicylate is rapidly hydrolyzed by esterases in the

skin, liver, and blood to salicylic acid and allyl alcohol.[5][6] Salicylic acid then undergoes
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further metabolism, primarily in the liver, through conjugation with glycine and glucuronic

acid, and a small fraction is oxidized.[5]

Excretion: The metabolites of salicylic acid are primarily excreted by the kidneys.[5] The rate

of excretion is dependent on urinary pH.[5]

Detailed Experimental Protocols
The following sections describe the standard methodologies for key toxicological assessments,

based on OECD guidelines. These protocols would be appropriate for evaluating the safety of

allyl salicylate.

Acute Dermal Toxicity (as per OECD Guideline 402)
Objective: To determine the potential for a substance to cause toxicity from a single, short-

term dermal exposure.

Test Animals: Typically, young adult rats or rabbits are used.

Procedure:

A limit test is often performed first at a dose of 2000 mg/kg body weight.

The test substance is applied uniformly over a shaved area of skin (approximately 10% of

the body surface area).[7]

The application site is covered with a porous gauze dressing for 24 hours.[7]

After the exposure period, the residual substance is removed.[7]

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for

at least 14 days.[8]

A full necropsy is performed on all animals at the end of the observation period.[8]

Endpoint: The LD₅₀ (the dose estimated to be lethal to 50% of the animals) is calculated if a

full dose-response study is conducted.
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Skin Irritation/Corrosion (as per OECD Guideline 404)
Objective: To assess the potential of a substance to cause reversible (irritation) or

irreversible (corrosion) skin damage.

Test Animals: The albino rabbit is the preferred species.[9]

Procedure:

A small area of the animal's back is shaved.

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of

skin.[9]

The treated area is covered with a gauze patch for a 4-hour exposure period.[9]

After 4 hours, the patch and residual substance are removed.

The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72

hours after patch removal.

Observations may continue for up to 14 days to assess the reversibility of any effects.[9]

Endpoint: The severity of skin reactions is scored based on a standardized scale. The

substance is classified based on the severity and reversibility of the observed lesions.[10]

Eye Irritation/Corrosion (as per OECD Guideline 405)
Objective: To determine the potential of a substance to produce irritation or corrosion to the

eye.

Test Animals: The albino rabbit is the recommended species.[11]

Procedure:

A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac

of one eye of the animal.[12][13]

The other eye remains untreated and serves as a control.[13]
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The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and

swelling at 1, 24, 48, and 72 hours after application.[11]

The observation period can be extended up to 21 days to evaluate the reversibility of the

effects.[13]

Endpoint: Ocular lesions are scored using a standardized system.[12] The classification of

the substance is based on the severity and persistence of the observed eye damage.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as
per OECD Guideline 429)

Objective: To determine the potential of a substance to induce allergic contact dermatitis.

Test Animals: Mice are used for this assay.[13]

Procedure:

The test substance is applied to the dorsal surface of each ear of the mice daily for three

consecutive days.[1]

A vehicle control group and a positive control group are also included.[13]

On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously to

measure lymphocyte proliferation.[1]

Approximately 5 hours later, the animals are euthanized, and the draining auricular lymph

nodes are excised.[14]

The proliferation of lymphocytes in the lymph nodes is quantified by measuring the

incorporation of the radiolabel.[13]

Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test

group to the vehicle control group. An SI of 3 or greater is considered a positive result,

indicating that the substance is a skin sensitizer.[13][14] The EC3 value, which is the

estimated concentration required to produce an SI of 3, can be calculated to determine the

potency of the sensitizer.
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Bacterial Reverse Mutation Test (Ames Test) (as per
OECD Guideline 471)

Objective: To screen for the potential of a substance to cause gene mutations.

Test System: At least five strains of bacteria (Salmonella typhimurium and Escherichia coli)

with pre-existing mutations that render them unable to synthesize an essential amino acid

(e.g., histidine) are used.[3][15]

Procedure:

The bacterial strains are exposed to the test substance at a range of concentrations, both

with and without an external metabolic activation system (S9 mix from rat liver).[3]

The mixture is plated on a minimal agar medium that lacks the essential amino acid.

The plates are incubated for 48-72 hours.

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the

number of revertant colonies (colonies that have mutated back to a state where they can

synthesize the essential amino acid) compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (as
per OECD Guideline 473)

Objective: To identify substances that cause structural damage to chromosomes in

mammalian cells.

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or

human peripheral blood lymphocytes, are used.

Procedure:

Cell cultures are exposed to the test substance at a minimum of three different

concentrations, both with and without a metabolic activation system.[2]
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After an appropriate incubation period, the cells are treated with a substance that arrests

them in metaphase.[2]

The cells are then harvested, fixed, and stained.

The chromosomes of at least 300 metaphase cells per concentration are analyzed

microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

Endpoint: A substance is considered positive if it produces a concentration-related increase

in the number of cells with chromosomal aberrations or a reproducible increase at one or

more concentrations.[11]

Visualizations: Pathways and Workflows
Signaling Pathway for Skin Sensitization
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Caption: Adverse Outcome Pathway (AOP) for skin sensitization initiated by covalent protein

binding.
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Caption: Tiered testing strategy for assessing skin sensitization potential.
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Logical Framework for Toxicity Data Evaluation
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Caption: A logical framework for evaluating a toxicological endpoint using a tiered approach.
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Conclusion
Allyl salicylate exhibits low to moderate acute oral toxicity. Data on other toxicological

endpoints are limited in the publicly available literature. Based on human patch testing, it is not

a skin irritant at concentrations up to 4%. However, the potential for skin sensitization cannot

be fully dismissed without further data, such as from a Local Lymph Node Assay. Due to the

lack of specific genotoxicity and carcinogenicity studies, a definitive conclusion on these

endpoints cannot be drawn. Any safety assessment should consider the potential for hydrolysis

to salicylic acid and allyl alcohol and evaluate the toxicity of these metabolites. The

experimental protocols and frameworks provided in this guide offer a robust approach for

generating any necessary data to fill existing gaps and conduct a thorough risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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